1-(3-hexyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol
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Overview
Description
1-(3-hexyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hexyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Introduction of Hexyl Group: The hexyl group can be introduced through alkylation reactions using hexyl halides in the presence of a base.
Formation of Imino Group: The imino group can be formed by the reaction of the benzimidazole derivative with an appropriate amine or imine precursor.
Attachment of Methoxyphenoxypropanol: The final step involves the reaction of the intermediate with 2-methoxyphenol and propylene oxide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-hexyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole core or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-hexyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
1-(2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol: Lacks the hexyl group, which may affect its biological activity.
1-(3-hexyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-hydroxyphenoxy)propan-2-ol: Has a hydroxyl group instead of a methoxy group, which may influence its reactivity and solubility.
Uniqueness
1-(3-hexyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties
Properties
Molecular Formula |
C23H31N3O3 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-(3-hexyl-2-iminobenzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C23H31N3O3/c1-3-4-5-10-15-25-19-11-6-7-12-20(19)26(23(25)24)16-18(27)17-29-22-14-9-8-13-21(22)28-2/h6-9,11-14,18,24,27H,3-5,10,15-17H2,1-2H3 |
InChI Key |
OZAZFSGPXKTKCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=CC=C3OC)O |
Origin of Product |
United States |
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